molecular formula C9H10FNO2 B13079669 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid

Cat. No.: B13079669
M. Wt: 183.18 g/mol
InChI Key: IMQNLFXYMCKVSJ-UHFFFAOYSA-N
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Description

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 2-position and a fluoroacetic acid moiety at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl halides under basic conditions.

    Fluorination: The next step involves the introduction of the fluoroacetic acid moiety. This can be achieved through a nucleophilic substitution reaction where 2-ethylpyridine is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Acidification: The final step involves the acidification of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluoroacetic acid moiety can be reduced to form a hydroxyacetic acid derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: 2-(2-Carboxypyridin-4-yl)-2-fluoroacetic acid.

    Reduction: 2-(2-Ethylpyridin-4-yl)-2-hydroxyacetic acid.

    Substitution: 2-(2-Ethylpyridin-4-yl)-2-aminoacetic acid or 2-(2-Ethylpyridin-4-yl)-2-thioacetic acid.

Scientific Research Applications

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Industry: It can be used in the development of agrochemicals and materials with specific properties such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can mimic natural substrates and inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The pyridine ring can also interact with receptors and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyridin-4-yl)-2-fluoroacetic acid
  • 2-(2-Propylpyridin-4-yl)-2-fluoroacetic acid
  • 2-(2-Isopropylpyridin-4-yl)-2-fluoroacetic acid

Uniqueness

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid is unique due to the presence of the ethyl group at the 2-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The fluoroacetic acid moiety also imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.

Biological Activity

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethylpyridine derivatives with fluorinated acetic acid. The synthetic route often includes the use of various reagents and conditions to optimize yield and purity.

Biological Activity

Research has shown that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial effects against various bacterial strains. For instance, it has been tested against Staphylococcus pneumoniae and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
  • Antitumor Activity : The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be elucidated. The compound's structure may contribute to its interaction with cellular targets involved in tumor growth .
  • Cytotoxic Effects : Preliminary data suggest that this compound exhibits cytotoxic effects in certain cancer cell lines, indicating potential as a chemotherapeutic agent .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Inhibition of Enzymatic Pathways : The compound may act by inhibiting key enzymes involved in metabolic pathways critical for bacterial and tumor cell survival.
  • Induction of Apoptosis : There is evidence suggesting that it could induce apoptosis in cancer cells, leading to reduced viability and proliferation.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
  • Case Study 2 : In vitro assays on cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure, indicating its potential role in cancer therapy .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityEffectivenessReference
AntimicrobialHigh against S. pneumoniae
AntitumorSignificant inhibition in cancer cell lines
CytotoxicityInduces apoptosis

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(2-ethylpyridin-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C9H10FNO2/c1-2-7-5-6(3-4-11-7)8(10)9(12)13/h3-5,8H,2H2,1H3,(H,12,13)

InChI Key

IMQNLFXYMCKVSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(C(=O)O)F

Origin of Product

United States

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